(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLBQDNHOAIRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common method includes the following steps :
Formation of the benzo[d]thiazole core: The starting material, 2-aminothiophenol, undergoes cyclization with bromoacetic acid to form 6-bromobenzo[d]thiazol-2(3H)-one.
Allylation: The 6-bromobenzo[d]thiazol-2(3H)-one is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the imine: The allylated product is reacted with 4-cyanobenzaldehyde under acidic conditions to form the imine (Schiff base).
Final product formation: The imine is then reduced to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives with potentially different biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Medicine: The compound’s antibacterial and antifungal properties make it a candidate for the development of new antimicrobial agents.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways . In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with benzothiazole and thiadiazole derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic yields, and spectroscopic properties:
Key Observations
Substituent Effects: The 6-bromo group in the target compound may enhance electrophilicity and π-stacking interactions compared to methyl or chloro substituents in analogs like 4g and 4h .
Spectroscopic Signatures: The absence of IR data for the target compound contrasts with analogs like 4g, where carbonyl stretches (1690–1638 cm⁻¹) confirm amide and acryloyl functionalities . $ ^1H $ NMR data for the STING agonist analog highlights deshielded aromatic protons, a feature likely shared by the target compound due to its electron-withdrawing cyano group.
Biological Relevance: While 4g and 4h show antimicrobial activity, the target compound’s 4-cyanobenzamide group may align it more closely with kinase inhibitors (e.g., imatinib analogs) due to enhanced binding to ATP pockets .
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole ring, an allyl group, and a cyanobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 366.23 g/mol. The presence of bromine and the allyl group enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : The benzothiazole structure is synthesized from 2-aminothiophenol and an aldehyde or ketone under acidic conditions.
- Bromination : The resulting benzothiazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Allylation : The brominated compound undergoes allylation with an allyl halide in the presence of a base like potassium carbonate.
- Cyanation : Finally, the cyanobenzamide moiety is introduced through appropriate coupling reactions.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds induce apoptosis and cell cycle arrest in cancer cells, as evidenced by flow cytometry assays.
- Reduction of Inflammatory Cytokines : These compounds can lower levels of IL-6 and TNF-α in macrophage cell lines, indicating potential anti-inflammatory effects alongside anticancer activity .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Signal Pathway Modulation : It has been observed to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Case Studies
- Study on Benzothiazole Derivatives :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (i) constructing the benzo[d]thiazole core via cyclization of 6-bromo-substituted precursors, (ii) introducing the allyl group via alkylation, and (iii) coupling with 4-cyanobenzoyl chloride under basic conditions (e.g., triethylamine in DMF). Optimize yields by controlling temperature (60–80°C) and reaction time (12–24 hrs) during imine formation .
- Critical Parameters : Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/EtOAc gradient). Validate final product purity (>95%) via HPLC and H/C NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and confirming its (Z)-isomer configuration?
- Methodology : Use H NMR to identify allyl protons (δ 5.2–5.8 ppm, multiplet) and imine proton (δ 8.1–8.3 ppm, singlet). Confirm stereochemistry via NOESY (nuclear Overhauser effect) to detect spatial proximity between the allyl group and benzamide carbonyl. X-ray crystallography provides definitive confirmation of the (Z)-configuration by resolving bond angles and dihedral planes .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : Screen for cytotoxicity using MTT assays against cancer cell lines (e.g., MCF-7, HeLa). Compare IC values with cisplatin as a reference. For antimicrobial activity, use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can structural modifications (e.g., substituting bromo or cyanobenzamide groups) enhance bioactivity, and what computational tools support this optimization?
- Methodology : Perform SAR studies by synthesizing analogs with substituents like -CF (electron-withdrawing) or -OCH (electron-donating). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase or tubulin. Validate predictions with in vitro enzymatic assays (e.g., NADPH consumption for DHFR inhibition) .
- Data Analysis : Correlate logP values (calculated via ChemAxon) with cytotoxicity to optimize lipophilicity.
Q. How can contradictory spectral or bioactivity data between similar benzothiazole derivatives be resolved?
- Methodology : Cross-validate H NMR peaks with HSQC/HMBC to resolve overlapping signals. For bioactivity discrepancies, replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Compare with structurally validated analogs (e.g., 6-chloro derivatives) to isolate substituent-specific effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodology : Transition from batch to flow chemistry for imine formation to enhance reproducibility. Use chiral HPLC (Chiralpak AD-H column) for enantiomeric separation. Monitor reaction progress in real-time via inline FTIR to detect byproducts early. Optimize solvent systems (e.g., switch from DMF to acetonitrile) to improve yield in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
